![molecular formula C16H34O2P+ B14309161 (2-Ethylhexyl)[(2-ethylhexyl)oxy]oxophosphanium CAS No. 114045-02-2](/img/structure/B14309161.png)
(2-Ethylhexyl)[(2-ethylhexyl)oxy]oxophosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Ethylhexyl)[(2-ethylhexyl)oxy]oxophosphanium is an organophosphorus compound that has garnered interest in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of both ethylhexyl groups and an oxophosphanium moiety, making it a versatile molecule for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethylhexyl)[(2-ethylhexyl)oxy]oxophosphanium typically involves the reaction of 2-ethylhexanol with phosphorus oxychloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then further reacted with another equivalent of 2-ethylhexanol to yield the final product. The reaction conditions often require controlled temperatures and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to ensure the high quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Ethylhexyl)[(2-ethylhexyl)oxy]oxophosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the oxophosphanium moiety to phosphine.
Substitution: The ethylhexyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions typically require the presence of a strong base or acid catalyst.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various alkyl or aryl substituted phosphonium compounds.
Applications De Recherche Scientifique
(2-Ethylhexyl)[(2-ethylhexyl)oxy]oxophosphanium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as flame retardants and plasticizers
Mécanisme D'action
The mechanism of action of (2-Ethylhexyl)[(2-ethylhexyl)oxy]oxophosphanium involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through various pathways, including inhibition or activation of enzymatic functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Ethylhexyl glycidyl ether: Used as a reactive diluent in epoxy resins.
2-Ethylhexyl acrylate: Utilized in the production of polymers and copolymers.
2-Ethylhexyl diphenyl phosphate: Employed as a flame retardant and plasticizer.
Uniqueness
(2-Ethylhexyl)[(2-ethylhexyl)oxy]oxophosphanium stands out due to its unique combination of ethylhexyl groups and an oxophosphanium moiety, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specialized applications in various fields .
Propriétés
Numéro CAS |
114045-02-2 |
|---|---|
Formule moléculaire |
C16H34O2P+ |
Poids moléculaire |
289.41 g/mol |
Nom IUPAC |
2-ethylhexoxy-(2-ethylhexyl)-oxophosphanium |
InChI |
InChI=1S/C16H34O2P/c1-5-9-11-15(7-3)13-18-19(17)14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3/q+1 |
Clé InChI |
YHZUKKGGOYXZHV-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)CO[P+](=O)CC(CC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


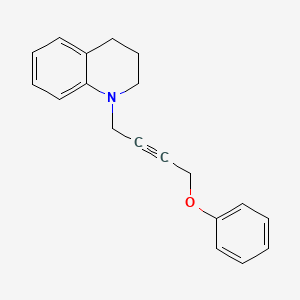
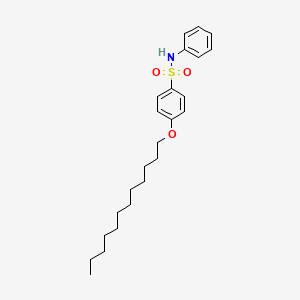
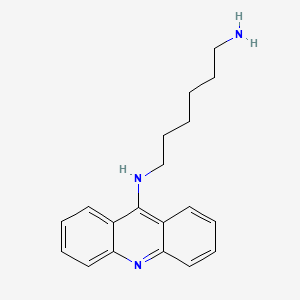
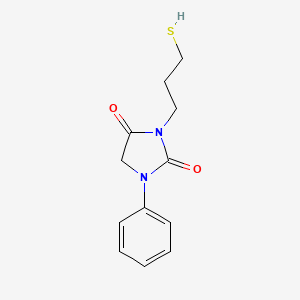
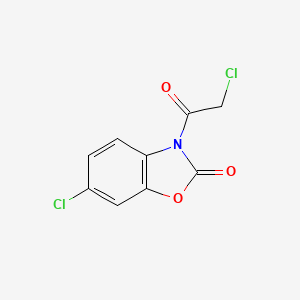
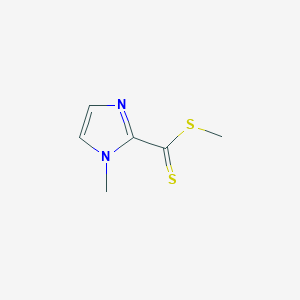
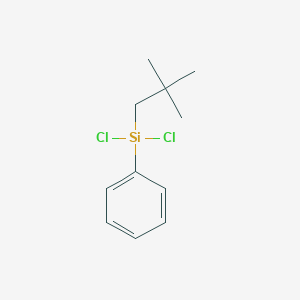

![2-{2-[2-(2-Hydroxyethoxy)ethoxy]-1-phenylethoxy}ethan-1-ol](/img/structure/B14309130.png)
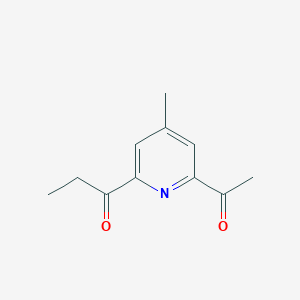
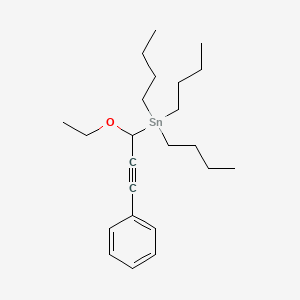
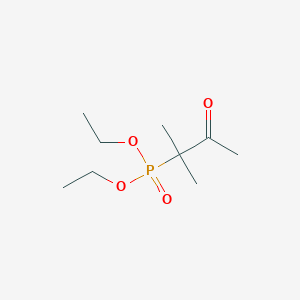
![N,N-Dimethyl-2-[(pyridin-2-yl)amino]ethan-1-amine N-oxide](/img/structure/B14309155.png)

